molecular formula C6H15N2O2+ B12352426 2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium

2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium

Cat. No.: B12352426
M. Wt: 147.20 g/mol
InChI Key: PVBQYTCFVWZSJK-UHFFFAOYSA-O
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Description

2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium, also known as meldonium dihydrate (C₆H₁₄N₂O₂·2H₂O), is a zwitterionic compound characterized by a hydrazinium core with a trimethyl group and a carboxyethyl substituent. It is widely recognized for its therapeutic applications in cardiovascular and metabolic disorders, particularly as a carnitine analog that inhibits γ-butyrobetaine hydroxylase, reducing fatty acid oxidation and enhancing glucose metabolism . The compound exists as an inner salt (zwitterion) with a melting point of 135–137°C and high water solubility (>500 mg/mL) . Its stability and bioavailability have made it a clinically significant drug under the INN name meldonium (brand name Mildronate®) .

Properties

IUPAC Name

(2-carboxyethylamino)-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBQYTCFVWZSJK-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N2O2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868390
Record name 2-(2-Carboxyethyl)-1,1,1-trimethylhydrazin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium typically involves the reaction of trimethylamine with 2-bromoacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent product quality and efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.

    Industry: The compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium involves its interaction with specific molecular targets and pathways. The compound’s zwitterionic nature allows it to interact with both positively and negatively charged molecules, facilitating various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

β-Carbolinium Derivatives: 2-(2-Carboxyethyl)-norharmanium (cnHo) and 2-(2-Carboxyethyl)-harminium (cHa)

These β-carbolinium derivatives share a carboxyethyl group but differ in their nitrogen-containing heterocyclic cores. Unlike meldonium, which is a hydrazinium derivative, cnHo and cHa feature β-carboline scaffolds with extended π-conjugation. Both compounds exhibit strong absorption in the UV-visible range (λₐᵦₛ = 360–400 nm) and are used as photosensitizers in photodynamic therapy . Their phototoxicity in KB carcinoma cells is mediated by folate receptor α (FRα), a mechanism distinct from meldonium’s metabolic modulation .

Property Meldonium Dihydrate cnHo/cHa
Core Structure Hydrazinium zwitterion β-Carbolinium cation
Key Functional Groups Carboxyethyl, trimethyl Carboxyethyl, indole-derived
Therapeutic Use Metabolic modulator Photodynamic therapy
Solubility (H₂O) >500 mg/mL Moderate (dependent on pH)

[3H]CGS 21680: 2-[p-(2-Carboxyethyl)-phenethylamino]-5'-N-ethylcarboxamido Adenosine

This adenosine A₂ receptor agonist contains a carboxyethyl group linked to a phenethylamino-adenosine scaffold. Unlike meldonium, it binds selectively to adenosine A₂ receptors (Kd = 15.5 nM in rat striatal membranes) and is used in neurological research . The carboxyethyl group here enhances ligand-receptor interactions, whereas in meldonium, it contributes to zwitterion stability .

Functional Analogues

1-(2-Carboxyethyl)thymine

A thymine derivative synthesized via esterification and hydrolysis, this compound serves as a monomer for biodegradable polymers. Its carboxyethyl group enables copolymerization with other monomers (e.g., bis-thymine derivatives) but lacks the trimethylammonium moiety critical for meldonium’s zwitterionic behavior .

2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethyldiazanium Bromide

This trimethyldiazanium salt features a methoxy-oxopropyl substituent instead of a carboxylate. The bromide counterion increases its solubility in polar aprotic solvents, contrasting with meldonium’s zwitterion-driven water solubility. It is primarily used in synthetic chemistry for quaternary ammonium salt studies .

Property Meldonium Dihydrate 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethyldiazanium Bromide
Charge State Zwitterion Cation (Br⁻ counterion)
Key Substituent Carboxyethyl Methoxy-oxopropyl
Solubility High in water High in DMSO, acetone
Application Clinical therapy Synthetic intermediate

Research Findings and Pharmacological Contrasts

  • Meldonium vs. β-Carbolinium Derivatives : While meldonium modulates cellular metabolism via carnitine inhibition, cnHo/cHa induce ROS-mediated apoptosis in cancer cells .
  • Meldonium vs. [3H]CGS 21680: Meldonium lacks receptor specificity, acting systemically, whereas [3H]CGS 21680 targets adenosine A₂ receptors with nanomolar affinity .
  • Stability : Meldonium’s zwitterionic structure grants superior stability (≥2 years at -20°C) compared to ionic salts like 2-(3-methoxy-3-oxopropyl)-1,1,1-trimethyldiazanium bromide, which require anhydrous storage .

Biological Activity

2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium, commonly known as meldonium, is a compound that has garnered attention for its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7_7H16_16N2_2O2_2
  • Molecular Weight : 160.22 g/mol
  • IUPAC Name : 2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium

Meldonium functions primarily by inhibiting the synthesis of carnitine, a compound involved in fatty acid metabolism. By limiting carnitine availability, meldonium shifts the energy production from fatty acids to glucose, which is beneficial under ischemic conditions. This mechanism is particularly relevant in cardiovascular health and athletic performance enhancement.

Biological Activities

The biological activities of meldonium can be categorized as follows:

  • Cardioprotective Effects : Meldonium has been shown to improve myocardial function and reduce ischemic damage in various animal models. It enhances blood flow and oxygen delivery to tissues, making it a candidate for treating ischemic heart diseases.
  • Neuroprotective Effects : Research indicates that meldonium may protect neural tissues during hypoxic conditions by improving glucose metabolism and reducing oxidative stress.
  • Anti-fatigue Properties : Meldonium is often used to combat fatigue in athletes by enhancing endurance and recovery times during strenuous activities.

Case Studies

  • Cardiovascular Health :
    • A study conducted on patients with chronic coronary artery disease demonstrated that administration of meldonium improved exercise tolerance and reduced angina episodes. The study highlighted significant improvements in the patients' quality of life and functional capacity post-treatment.
  • Athletic Performance :
    • In a clinical trial involving athletes, meldonium was found to enhance performance metrics such as endurance and recovery rates. Athletes reported less fatigue after training sessions when supplemented with the compound.
  • Neurological Applications :
    • A randomized controlled trial assessed meldonium's effects on patients with acute ischemic stroke. Results indicated improved neurological outcomes and reduced infarct size compared to control groups.

Data Tables

Study TypePopulation/SubjectsKey Findings
CardiovascularChronic CAD PatientsImproved exercise tolerance and reduced angina
Athletic PerformanceCompetitive AthletesEnhanced endurance and recovery
NeurologicalAcute Ischemic Stroke PatientsImproved outcomes and reduced infarct size

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